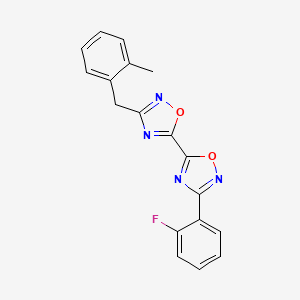

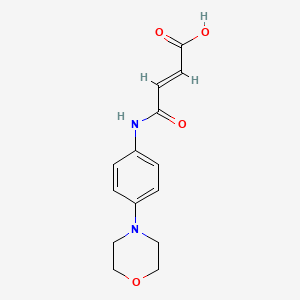

3-(2-Fluorophenyl)-3'-(2-methylbenzyl)-5,5'-bi-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-3'-(2-methylbenzyl)-5,5'-bi-1,2,4-oxadiazole, also known as FMBBO, is a heterocyclic compound that has gained interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

The synthetic routes to various oxadiazole derivatives, including those similar to 3-(2-Fluorophenyl)-3'-(2-methylbenzyl)-5,5'-bi-1,2,4-oxadiazole, have been explored for their potential biological activities. For instance, the synthesis of oxadiazole derivatives has been associated with significant antimicrobial, anticonvulsant, and anti-inflammatory properties. These compounds have been evaluated for their in vitro and in vivo activities, showcasing their potential in therapeutic applications (Ramaprasad et al., 2013; Bhat et al., 2016).

Anticonvulsant and Anti-inflammatory Applications

Specific oxadiazole derivatives have been shown to exhibit promising anticonvulsant and anti-inflammatory activities. This includes the design and synthesis of new 2-substituted oxadiazoles, which have been tested and found effective as anticonvulsant agents through mechanisms possibly mediated by benzodiazepine receptors (Zarghi et al., 2008; Almasirad et al., 2004).

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives, especially against bacterial pathogens such as Salmonella typhi, has been investigated. Some derivatives have demonstrated significant activity, highlighting the potential of oxadiazole compounds in addressing microbial resistance (Salama, 2020).

Insecticidal Activities

Oxadiazole derivatives have also been synthesized and assessed for their insecticidal activities against various pests, suggesting their utility in agricultural pest management. This includes studies on novel 2-fluorophenyl oxadiazoles, which have been evaluated for their effectiveness against armyworms, indicating their potential as insecticidal agents (Shi et al., 2000).

Antitumor Properties

Fluorinated benzothiazoles, closely related to oxadiazole derivatives, have been explored for their cytotoxic activities in sensitive human breast and colon cell lines. These studies underline the antitumor specificity of such compounds, potentially through cytochrome P450 1A1 induction, offering insights into novel cancer therapies (Hutchinson et al., 2001).

properties

IUPAC Name |

3-(2-fluorophenyl)-5-[3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2/c1-11-6-2-3-7-12(11)10-15-20-17(24-22-15)18-21-16(23-25-18)13-8-4-5-9-14(13)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKKORDNYBNKQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=NOC(=N2)C3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

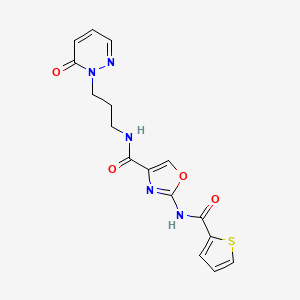

![N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673843.png)

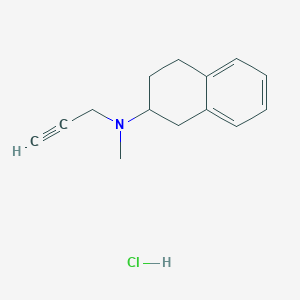

![4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether](/img/structure/B2673848.png)

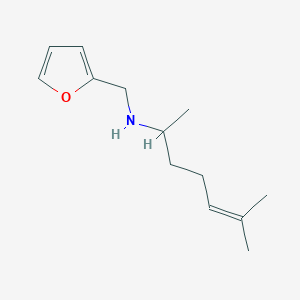

![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2673850.png)

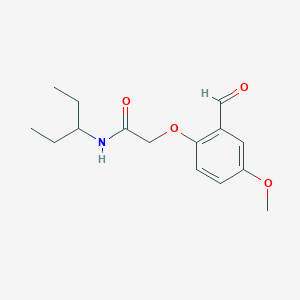

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2673855.png)

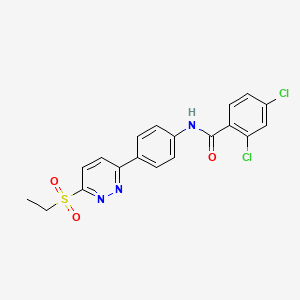

![2-[4-(Tert-butyl)phenyl]-5-(2-chloro-5-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B2673856.png)